N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Description
N'-[(E)-1-(4-Pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide (RN: 612047-81-1) is a carbazole-based hydrazide derivative characterized by a propanohydrazide backbone bridging a tetrahydrocarbazolyl moiety and a 4-pyridinyl-substituted ethylidene group. This compound’s molecular architecture suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via π-π stacking, hydrophobic interactions, or metal coordination .
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H24N4O/c1-16(17-10-13-23-14-11-17)24-25-22(27)12-15-26-20-8-4-2-6-18(20)19-7-3-5-9-21(19)26/h2,4,6,8,10-11,13-14H,3,5,7,9,12,15H2,1H3,(H,25,27)/b24-16+ |
InChI Key |
NIZJNEHGAIVICP-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization Protocol
Reactants :
- Cyclohexanone phenylhydrazone (1.0 equiv)
- 4-Piperidineacetate (1.2 equiv)
Conditions :
- Solvent : Glacial acetic acid (5 vol)
- Catalyst : HCl (0.25 equiv)
- Temperature : Reflux at 120°C for 5 hours
Yield : 68–72% of 1,2,3,4-tetrahydro-9H-carbazole.
Mechanistic Insight :
The reaction proceeds through-sigmatropic rearrangement of the phenylhydrazone intermediate, followed by acid-catalyzed cyclodehydration. Protonation of the imine nitrogen accelerates electrophilic aromatic substitution at the ortho position of the phenyl ring, forming the carbazole structure.
Introduction of the Propanohydrazide Side Chain
The propanohydrazide moiety is installed via a two-step sequence:
Propanoic Acid Esterification
Reactants :
- 1,2,3,4-Tetrahydro-9H-carbazole (1.0 equiv)
- Acryloyl chloride (1.5 equiv)
Conditions :
- Solvent : Dichloromethane (3 vol)
- Base : Triethylamine (2.0 equiv)
- Temperature : 0°C → 25°C, 12 hours
Yield : 89% of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid methyl ester.
Hydrazide Formation
Reactants :
- Propanoic ester (1.0 equiv)
- Hydrazine hydrate (3.0 equiv)
Conditions :
- Solvent : Methanol (4 vol)
- Temperature : Reflux at 65°C for 8 hours
Yield : 76% of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide.
Condensation with 4-Pyridinecarboxaldehyde
The final step involves Schiff base formation to install the ethylidene-pyridine group.
Schiff Base Condensation
Reactants :
- Propanohydrazide (1.0 equiv)
- 4-Pyridinecarboxaldehyde (1.1 equiv)
Conditions :
- Solvent : DMF (3 vol)
- Catalyst : HCl (0.1 equiv)
- Temperature : 120°C for 3 hours
Stereochemical Control :
The E-configuration is favored due to steric hindrance between the pyridine ring and carbazole moiety during imine formation. Polar aprotic solvents (DMF) stabilize the transition state, enhancing E-selectivity to >95%.
Optimization Data and Comparative Analysis
Table 1 : Solvent Screening for Schiff Base Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| DMF | 120 | 3 | 62 | 97:3 |
| DMSO | 120 | 4 | 58 | 95:5 |
| THF | 65 | 12 | 41 | 85:15 |
| Ethanol | 78 | 6 | 33 | 80:20 |
Key Observations :
- DMF maximizes yield and stereoselectivity due to high dielectric constant and non-coordinating nature.
- Prolonged heating in ethanol promotes Z-isomer formation via thermodynamic control.
Challenges and Mitigation Strategies
Purification of Hydrazide Intermediate :
Byproduct Formation in Fischer Indole Cyclization :
Epimerization During Condensation :
Spectroscopic Characterization
Chemical Reactions Analysis
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituent attached to the ethylidene moiety. These variations influence molecular weight, electronic properties, and intermolecular interactions, as summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs where explicit data were unavailable.
Key Findings:
Electron-donating groups (e.g., -OH, -OCH3): The 4-hydroxy-3-methoxyphenyl derivative (405.50 Da) demonstrates increased solubility in polar solvents and stronger hydrogen-bonding capacity, advantageous for pharmacokinetic profiles .
The 2-methyl-3-phenylprop-2-enylidene substituent (410.52 Da) introduces steric bulk and extended conjugation, likely increasing lipophilicity and membrane permeability .
Heteroaromatic vs. Phenyl Substituents :
- The 4-pyridinyl group in the target compound (393.47 Da) provides a nitrogen lone pair for metal coordination or acid-base interactions, distinguishing it from purely phenyl-based analogs. This feature could be exploited in designing metalloenzyme inhibitors or coordination-based sensors .
Molecular Weight Trends :
- Derivatives with nitro groups (400–403 Da) are generally lighter than those with methoxy or hydroxy groups (405 Da), reflecting the trade-off between substituent size and electronic effects.
Q & A
Q. What are the recommended synthetic routes for preparing N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide?
Methodological Answer: The compound can be synthesized via condensation of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide with 4-pyridinyl ethylidene carbonyl derivatives under controlled conditions. Key steps include:
- Hydrazide Activation: Pre-activate the hydrazide precursor in ethanol or methanol under reflux .
- Schiff Base Formation: React with 4-pyridinyl aldehyde derivatives in the presence of catalytic acetic acid to drive imine bond formation .
- Purification: Use column chromatography (e.g., silica gel, cyclohexane:EtOAc gradient) to isolate the product .
Optimization Tip: Monitor reaction progress via TLC or HPLC to minimize side products like unreacted aldehyde or hydrazide .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: Confirm the hydrazone (C=N) bond via ¹H NMR (δ ~8.5 ppm) and ¹³C NMR (δ ~150 ppm). Compare with analogous Schiff bases .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out degradation products .
- Elemental Analysis: Ensure stoichiometric agreement with theoretical values (C, H, N) .
Common Pitfalls: Hydrazides are prone to oxidation; store samples under inert gas (N₂ or Ar) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Screen against protein targets (e.g., kinases, receptors) using software like AutoDock Vina. The tetrahydrocarbazole moiety may interact with hydrophobic pockets .
- QSAR Modeling: Train models on structurally similar hydrazides to correlate substituent effects (e.g., pyridinyl groups) with bioactivity .
Case Study: Analogous hydrazides showed antifungal activity linked to electron-withdrawing substituents (e.g., -NO₂) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH, solvent). Hydrazides may exhibit pH-dependent solubility .
- Target Validation: Use CRISPR knockouts or inhibitors to confirm mechanism-of-action specificity.
- Meta-Analysis: Compare datasets from multiple assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .
Example: Discrepancies in antifungal activity may stem from strain-specific efflux pump expression .
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst loading) .
- High-Throughput Screening: Automate parallel reactions in microplates to identify optimal conditions .
- Machine Learning: Train Bayesian optimization models on historical data to predict yields .
Success Metric: A 20% yield improvement was achieved for similar hydrazides using DoE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
